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Compound of Interest

Compound Name:
3-Amino-6-bromopyrazine-2-

carbaldehyde

Cat. No.: B1528919 Get Quote

An In-depth Technical Guide to the Predicted Spectroscopic Data of 3-Amino-6-
bromopyrazine-2-carbaldehyde

Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for

3-Amino-6-bromopyrazine-2-carbaldehyde (CAS: 1196156-63-4), a key heterocyclic building

block in medicinal chemistry and materials science. Due to the limited availability of public

experimental spectra for this specific compound, this document leverages established

spectroscopic principles and data from structurally analogous compounds to offer a detailed

predictive analysis. This guide is intended for researchers, scientists, and drug development

professionals to facilitate the identification, characterization, and quality control of 3-Amino-6-
bromopyrazine-2-carbaldehyde in a laboratory setting.

Introduction and Significance
3-Amino-6-bromopyrazine-2-carbaldehyde is a highly functionalized heterocyclic compound.

The pyrazine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous

biologically active compounds with diverse pharmacological activities.[1] The presence of an

amino group, a bromine atom, and an aldehyde group on the pyrazine ring provides multiple

reaction sites for synthetic modifications, making it a versatile intermediate for creating libraries

of complex molecules for drug discovery and the development of functional materials.[2] An
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accurate understanding of its spectroscopic signature is paramount for confirming its synthesis

and purity.

This guide will provide a detailed, predictive overview of its Nuclear Magnetic Resonance (¹H

and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Implications
The structure of 3-Amino-6-bromopyrazine-2-carbaldehyde features several key functional

groups that dictate its spectroscopic properties:

Pyrazine Ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.

The nitrogen atoms are electron-withdrawing, which generally deshields the ring protons and

carbons.

Amino Group (-NH₂): An electron-donating group that will influence the electronic

environment of the ring, particularly the adjacent carbons and protons.

Aldehyde Group (-CHO): A strongly electron-withdrawing and deshielding group. The

aldehyde proton will have a characteristic downfield chemical shift in the ¹H NMR spectrum,

and the carbonyl carbon will have a distinct resonance in the ¹³C NMR spectrum.

Bromine Atom (-Br): An electronegative, electron-withdrawing halogen that will also influence

the chemical shifts of nearby nuclei. Its two stable isotopes (⁷⁹Br and ⁸¹Br) will produce a

characteristic isotopic pattern in the mass spectrum.

Caption: Molecular structure of 3-Amino-6-bromopyrazine-2-carbaldehyde.

Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show three main signals: one for the pyrazine ring

proton, one for the aldehyde proton, and a broad signal for the amino protons.

Predicted ¹H NMR Data
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Rationale

-CHO 9.8 - 10.1 Singlet (s) N/A

The aldehyde

proton is highly

deshielded due

to the

electronegativity

of the oxygen

atom and the

anisotropic effect

of the C=O bond.

This is consistent

with data for

other aromatic

aldehydes like 2-

pyridinecarboxal

dehyde.[3]

H-5 8.2 - 8.4 Singlet (s) N/A

This is the only

proton on the

pyrazine ring. It

is deshielded by

the ring nitrogens

and the adjacent

bromine atom. In

similar pyrazine

systems, ring

protons appear

in this region.

-NH₂ 5.5 - 6.5 Broad Singlet (br

s)

N/A The amino

protons are

typically broad

due to

quadrupole

broadening from
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the nitrogen

atom and

potential

hydrogen

exchange. The

chemical shift

can vary

depending on

solvent and

concentration.

This range is

typical for

aromatic amines.

[4]

Causality Behind Experimental Choices & Protocol
Expertise & Experience: The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical.

DMSO-d₆ is often preferred for compounds with amine protons as it can slow down the proton

exchange, leading to sharper signals. Tetramethylsilane (TMS) is used as an internal standard

(0 ppm) for accurate chemical shift referencing. A high-field NMR spectrometer (e.g., 400 MHz

or higher) is recommended to achieve good signal dispersion.

Trustworthiness (Self-Validating System): The integration of the proton signals should

correspond to a 1:1:2 ratio for the aldehyde, pyrazine, and amine protons, respectively, which

validates the proton count of the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

Acquisition:

Tune and shim the spectrometer for the sample to ensure a homogeneous magnetic field.
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Acquire the spectrum using a standard single-pulse sequence.

Set a spectral width of approximately 12-15 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise

ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum using the residual solvent peak or an internal standard (TMS).

Predicted ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals, one for

each unique carbon atom in the molecule.

Predicted ¹³C NMR Data
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C=O (Aldehyde) 188 - 192

The carbonyl carbon of an

aldehyde is strongly

deshielded and typically

appears in this downfield

region.

C-3 (C-NH₂) 155 - 158

The carbon attached to the

amino group is shielded by its

electron-donating effect, but

also influenced by the ring

nitrogens. This is a typical

range for a carbon bearing an

amino group in a

heteroaromatic system.[5][6]

C-2 (C-CHO) 148 - 152

This carbon is deshielded by

the attached electron-

withdrawing aldehyde group

and the adjacent ring nitrogen.

C-6 (C-Br) 142 - 145

The carbon atom bonded to

bromine is deshielded due to

bromine's electronegativity.

This is consistent with data for

2-bromopyridine.[4][7]

C-5 135 - 138

This carbon is primarily

influenced by the adjacent ring

nitrogen and the bromine atom

on the neighboring carbon.

Causality Behind Experimental Choices & Protocol
Expertise & Experience: A standard proton-decoupled experiment is used to simplify the

spectrum, showing a single peak for each unique carbon. A longer relaxation delay (d1) of 2-5
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seconds may be necessary to ensure proper relaxation of quaternary carbons (C-2, C-3, C-6),

which would otherwise have very low intensity.

Trustworthiness (Self-Validating System): The number of observed peaks (five) should match

the number of unique carbons in the proposed structure. Techniques like DEPT (Distortionless

Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃

groups (in this case, confirming the presence of two CH carbons and three quaternary

carbons), further validating the assignments.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus.

Acquisition:

Acquire the spectrum using a standard proton-decoupled pulse program.

Set a spectral width of approximately 200-220 ppm.

Use a sufficient number of scans to obtain a good signal-to-noise ratio, which may be

significantly higher than for ¹H NMR.

Process and calibrate the data as described for ¹H NMR.

Predicted FT-IR Spectroscopy
The FT-IR spectrum will be characterized by absorption bands corresponding to the various

functional groups present in the molecule.

Predicted FT-IR Data
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Vibrational Mode
Predicted
Frequency Range
(cm⁻¹)

Intensity Rationale

N-H Stretch 3300 - 3500 Medium-Strong

Two bands are

expected for the

symmetric and

asymmetric stretching

of the primary amine.

This is a characteristic

feature of primary

amines.[4][8]

C-H Stretch

(Aromatic)
3050 - 3150 Weak-Medium

Corresponds to the

stretching of the C-H

bond on the pyrazine

ring.

C-H Stretch

(Aldehyde)

2800 - 2900 and 2700

- 2800
Weak

Two weak bands are

characteristic of the C-

H stretch of an

aldehyde, often

referred to as a Fermi

doublet.[9]

C=O Stretch

(Aldehyde)
1680 - 1710 Strong

A strong, sharp

absorption due to the

carbonyl stretch is a

key diagnostic feature

for the aldehyde

group.[9][10]

N-H Bend 1600 - 1650 Medium-Strong

The scissoring

vibration of the

primary amine group.

C=C and C=N

Stretches
1400 - 1600 Medium

A series of bands

corresponding to the

stretching vibrations of

the pyrazine ring.
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C-Br Stretch 600 - 700 Medium

The stretching

vibration of the

carbon-bromine bond

typically appears in

the fingerprint region.

[4]

Causality Behind Experimental Choices & Protocol
Expertise & Experience: Attenuated Total Reflectance (ATR) is a common and convenient

technique for solid samples, requiring minimal sample preparation. Recording a background

spectrum is essential to subtract atmospheric CO₂ and water vapor absorptions, which could

otherwise interfere with the sample spectrum.

Trustworthiness (Self-Validating System): The presence of a strong band around 1700 cm⁻¹

(C=O), two bands around 3300-3500 cm⁻¹ (N-H), and the aldehyde C-H stretch bands provides

a self-validating confirmation of the key functional groups.

Experimental Protocol: FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an ATR

accessory.

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Perform an automatic background subtraction.

Predicted Mass Spectrometry (MS)
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Mass spectrometry will confirm the molecular weight and elemental composition (particularly

the presence of bromine).

Predicted Mass Spectrometry Data
m/z Value Identity Rationale

201/203 [M]⁺

The molecular ion peaks. The

presence of two peaks with an

approximate 1:1 intensity ratio

is the characteristic isotopic

signature of a molecule

containing one bromine atom

(⁷⁹Br and ⁸¹Br). The nominal

mass is 202.

173/175 [M - CO]⁺

Loss of a neutral carbon

monoxide molecule (28 Da)

from the aldehyde group is a

common fragmentation

pathway for aromatic

aldehydes.

122 [M - Br]⁺

Loss of the bromine radical

(79/81 Da) to give a stable

cation.

94 [M - Br - CO]⁺

Subsequent loss of carbon

monoxide from the [M - Br]⁺

fragment.

Causality Behind Experimental Choices & Protocol
Expertise & Experience: Electron Impact (EI) ionization is a standard technique for small

organic molecules that often produces a rich fragmentation pattern, which is useful for

structural elucidation. High-resolution mass spectrometry (HRMS) would be used to determine

the exact mass, allowing for the confirmation of the molecular formula (C₅H₄BrN₃O).
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Trustworthiness (Self-Validating System): The observed molecular weight must match the

calculated molecular weight of the proposed structure. The isotopic pattern for bromine

provides definitive evidence for its presence. The fragmentation pattern should be consistent

with the known fragmentation behavior of the functional groups present.

Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer with an EI or Electrospray Ionization (ESI) source.

Sample Preparation: For EI, the sample can be introduced via a direct insertion probe. For

ESI, dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

Acquisition:

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

For HRMS, use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an exact

mass measurement.

Overall Spectroscopic Workflow
The following workflow ensures a comprehensive and self-validating characterization of 3-
Amino-6-bromopyrazine-2-carbaldehyde.

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Confirmation

Synthesized Product

Mass Spectrometry (MS)
- Confirm MW

- Check Br isotope pattern

FT-IR Spectroscopy
- Identify functional groups

(C=O, N-H, C-Br)

NMR Spectroscopy
(¹H & ¹³C)

- Determine connectivity
- Confirm proton/carbon count

Correlate All Data Structure Confirmed
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic confirmation of 3-Amino-6-bromopyrazine-2-
carbaldehyde.

Conclusion
This guide provides a robust, predictive framework for the spectroscopic analysis of 3-Amino-
6-bromopyrazine-2-carbaldehyde. By leveraging data from analogous structures, we have

established the expected spectral characteristics in ¹H NMR, ¹³C NMR, FT-IR, and Mass

Spectrometry. The outlined protocols are based on standard, field-proven methodologies. While

this guide serves as an essential tool for preliminary identification and characterization,

definitive structural confirmation must ultimately rely on the acquisition and interpretation of

experimental data for the compound itself.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bromopyrazine-2-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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